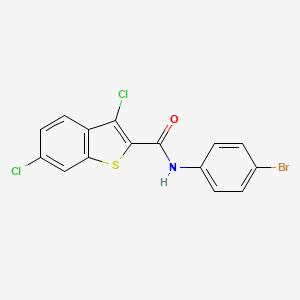![molecular formula C21H14BrNO3 B11147348 6-[(4-Bromophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one](/img/structure/B11147348.png)
6-[(4-Bromophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(4-Bromophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one is a complex organic compound that features a benzo[b]furan core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Bromophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Bromophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
6-[(4-Bromophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 6-[(4-Bromophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- (E)-3-(7-(benzyloxy)-2-(3,4-bis(benzyloxy)phenyl)benzo[b]furan-4-yl)acrylic acid
Uniqueness
6-[(4-Bromophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one is unique due to its specific structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C21H14BrNO3 |
|---|---|
Molecular Weight |
408.2 g/mol |
IUPAC Name |
(2Z)-6-[(4-bromophenyl)methoxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one |
InChI |
InChI=1S/C21H14BrNO3/c22-16-5-3-14(4-6-16)13-25-17-7-8-18-19(11-17)26-20(21(18)24)10-15-2-1-9-23-12-15/h1-12H,13H2/b20-10- |
InChI Key |
HELRLSLPGKGVLU-JMIUGGIZSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N~1~-(4-methoxyphenethyl)acetamide](/img/structure/B11147272.png)
![5-methoxy-1-methyl-N-{(2S)-4-(methylsulfanyl)-1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxobutan-2-yl}-1H-indole-2-carboxamide](/img/structure/B11147275.png)
![3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11147278.png)
![N-{2-[(E)-1-cyano-2-(furan-2-yl)ethenyl]-4-phenyl-1,3-thiazol-5-yl}propanamide](/img/structure/B11147285.png)
![2-{4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetamide](/img/structure/B11147286.png)

![2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]acetamide](/img/structure/B11147291.png)
![(3,4-dimethoxyphenyl)(5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-yl)methanone](/img/structure/B11147316.png)

![N~1~-(4-methoxyphenethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B11147324.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetamide](/img/structure/B11147330.png)
![(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B11147337.png)
![3,6-dichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B11147340.png)

